Cas no 78146-52-8 (Phenylglyoxal Monohydrate)

Phenylglyoxal Monohydrate structure
Phenylglyoxal Monohydrate structure
商品名:Phenylglyoxal Monohydrate
CAS番号:78146-52-8
MF:C8H6O2.H2O
メガワット:152.14732
CID:551534
PubChem ID:12215922

Phenylglyoxal Monohydrate 化学的及び物理的性質

名前と識別子

    • Benzeneacetaldehyde, a-oxo-, hydrate (1:1)
    • 2-Oxo-2-phenylacetaldehyde hydrate
    • Benzeneacetaldehyde,a-oxo-, monohydrate (9CI)
    • Glyoxal, phenyl-, hydrate (7CI)
    • Phenylglyoxal monohydrate
    • DTXSID401018278
    • phenyl glyoxal monohydrate
    • Ethanone,2,2-dihydroxy-1-phenyl-
    • CS-0130526
    • CHEMBL1364985
    • CS-0369360
    • Phenylglyoxal hydrate, 97%
    • PHENYLGLYOXALMONOHYDRATE
    • MFCD00149499
    • YQBLQKZERMAVDO-UHFFFAOYSA-N
    • J-802273
    • Phenyglyoxal monohydrate
    • 78146-52-8
    • FS-4230
    • 2-oxo-2-phenylacetaldehyde;hydrate
    • J-001897
    • SCHEMBL141911
    • phenylglyoxal-monohydrate
    • AB03966
    • HMS3039A10
    • SMR001372023
    • MLS002454440
    • Glyoxal, phenyl-, hydrate
    • AKOS015913891
    • AM86279
    • Phenylglyoxal monohydrate, crystallized, >=97.0% (GC)
    • A865091
    • Phenylglyoxal hydrate
    • oxo(phenyl)acetaldehyde hydrate
    • 2-OXO-2-PHENYLACETALDEHYDEHYDRATE
    • G67880
    • Phenylglyoxal Monohydrate
    • MDL: MFCD00149499
    • インチ: InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2
    • InChIKey: YQBLQKZERMAVDO-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(=O)C=O.O

計算された属性

  • せいみつぶんしりょう: 152.047344113g/mol
  • どういたいしつりょう: 152.047344113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.1Ų

じっけんとくせい

  • ゆうかいてん: 76-79 °C(lit.)
  • ふってん: 142 °C125 mm Hg(lit.)
  • フラッシュポイント: 131.2 °C

Phenylglyoxal Monohydrate セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: 22-26-36
  • RTECS番号:MD3260000
  • 危険物標識: Xn
  • リスク用語:R22;R36/37/38
  • セキュリティ用語:R22;R26;R36

Phenylglyoxal Monohydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P327513-500mg
Phenylglyoxal Monohydrate
78146-52-8
500mg
$ 65.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P924070-1g
Phenylglyoxal Monohydrate
78146-52-8 98%
1g
¥121.50 2022-08-31
Apollo Scientific
OR936846-25g
Phenylglyoxal monohydrate
78146-52-8 95%
25g
£230.00 2025-02-20
Apollo Scientific
OR936846-5g
Phenylglyoxal monohydrate
78146-52-8 95%
5g
£70.00 2025-02-20
TRC
P327513-250mg
Phenylglyoxal Monohydrate
78146-52-8
250mg
$ 50.00 2022-06-03
Ambeed
A704490-10g
2-Oxo-2-phenylacetaldehyde hydrate
78146-52-8 98%
10g
$80.0 2024-04-17
Aaron
AR00G4P1-1g
PhenylglyoxalMonohydrate
78146-52-8 98%
1g
$11.00 2025-02-11
A2B Chem LLC
AH51481-1g
PhenylglyoxalMonohydrate
78146-52-8 98%
1g
$10.00 2024-04-19
A2B Chem LLC
AH51481-5g
PhenylglyoxalMonohydrate
78146-52-8 98%
5g
$35.00 2024-04-19
1PlusChem
1P00G4GP-5g
PhenylglyoxalMonohydrate
78146-52-8 98%
5g
$38.00 2024-04-21

Phenylglyoxal Monohydrate 関連文献

Phenylglyoxal Monohydrateに関する追加情報

Phenylglyoxal Monohydrate (CAS No. 78146-52-8): Applications and Research Insights

The compound Phenylglyoxal Monohydrate (CAS No. 78146-52-8) is a versatile chemical entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of glyoxal, it possesses unique structural and reactive properties that make it invaluable in various synthetic and analytical applications. This introduction delves into the compound's characteristics, its role in modern research, and recent advancements where it has been utilized.

Phenylglyoxal Monohydrate is structurally characterized by a phenyl group attached to the aldehyde functionality of glyoxal, with a monohydrate form indicating the presence of a water molecule in its crystalline structure. This hydration state influences its solubility and reactivity, making it particularly useful in solutions where precise control over concentration is required. The compound's ability to participate in condensation reactions with amino compounds, such as peptides and proteins, has made it a staple in the synthesis of advanced biochemical reagents.

In recent years, Phenylglyoxal Monohydrate has found applications in the development of novel analytical methods. Its high reactivity with nucleophiles allows for the selective detection and quantification of biomolecules in complex mixtures. For instance, researchers have leveraged its properties to develop sensitive assays for detecting low-abundance proteins and peptides in biological samples. These advancements are particularly relevant in proteomics, where accurate quantification is crucial for understanding cellular processes and disease mechanisms.

The pharmaceutical industry has also explored the potential of Phenylglyoxal Monohydrate as a key intermediate in drug development. Its reactivity with nucleophilic side chains of amino acids enables the synthesis of modified peptides with altered bioavailability and target specificity. Recent studies have demonstrated its utility in creating peptidomimetics that mimic the activity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity. Such innovations hold promise for treating a range of therapeutic areas, including oncology and inflammatory diseases.

Moreover, Phenylglyoxal Monohydrate has been utilized in the field of materials science, particularly in the synthesis of functional polymers. Its ability to crosslink polymers through Schiff base formation has led to the development of novel materials with enhanced mechanical strength and thermal stability. These materials are being explored for applications in coatings, adhesives, and even advanced electronic components. The versatility of this compound underscores its importance across multiple scientific disciplines.

The latest research highlights several innovative uses of Phenylglyoxal Monohydrate. For example, scientists have employed it in the development of fluorescent probes for cellular imaging. By incorporating phenylglyoxal derivatives into probes, researchers can visualize dynamic processes within living cells with high precision. This technology has opened new avenues for studying cellular signaling pathways and metabolic processes, contributing to a deeper understanding of biological systems.

In conclusion, Phenylglyoxal Monohydrate (CAS No. 78146-52-8) is a multifaceted compound with broad applications in chemical biology, pharmaceuticals, and materials science. Its unique reactivity and structural properties make it an indispensable tool for researchers seeking to develop innovative solutions across various domains. As scientific exploration continues to evolve, the potential uses for this compound are likely to expand even further, driving advancements that benefit both research communities and industries alike.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:78146-52-8)Phenylglyoxal Monohydrate
A865091
清らかである:99%
はかる:100g
価格 ($):471.0